Isopropylamine hydrobromide

Catalog No.
S1957955
CAS No.
29552-58-7
M.F
C3H10BrN
M. Wt
140.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isopropylamine hydrobromide

CAS Number

29552-58-7

Product Name

Isopropylamine hydrobromide

IUPAC Name

propan-2-amine;hydrobromide

Molecular Formula

C3H10BrN

Molecular Weight

140.02 g/mol

InChI

InChI=1S/C3H9N.BrH/c1-3(2)4;/h3H,4H2,1-2H3;1H

InChI Key

WGWKNMLSVLOQJB-UHFFFAOYSA-N

SMILES

CC(C)N.Br

Canonical SMILES

CC(C)N.Br

The exact mass of the compound Isopropylamine hydrobromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Isopropylamine hydrobromide (IPABr) is a highly specialized short-chain alkylammonium halide primarily procured as a structural spacer and surface passivating agent in the synthesis of low-dimensional (2D and quasi-2D) perovskites and perovskite nanocrystals (PeNCs). Characterized by its branched isopropyl group, IPABr offers unique steric hindrance that fundamentally alters crystallization kinetics and quantum well formation compared to linear alkyl or bulky aromatic analogs. In procurement contexts, it is critically valued for its ability to passivate surface bromide vacancies, form bipolar solvent shells, and enable precise bandgap tuning—particularly for achieving high-external-quantum-efficiency (EQE) blue perovskite light-emitting diodes (PeLEDs) where standard long-chain ligands fail due to their insulating nature [1].

Substituting IPABr with standard linear analogs (like n-propylammonium bromide) or bulky aromatic spacers (like phenylethylammonium bromide, PEABr) critically compromises device performance and film morphology. While PEABr is the industry standard for quasi-2D perovskites, it often fails to stabilize pure n=1 phases, leading to mixed-phase domains and unwanted green-shifted emission due to inefficient energy transfer. Similarly, replacing IPABr with traditional long-chain aliphatic ligands (e.g., oleylammonium bromide) introduces severe charge injection barriers, drastically reducing carrier mobility and capping EQE in electroluminescent applications. The specific branched steric profile of IPABr is non-substitutable for slowing crystallization kinetics enough to yield narrow phase distributions while remaining short enough to facilitate efficient inter-dot charge coupling[1].

Superior Charge Injection and Carrier Mobility via Bipolar Shell Passivation

In the formulation of blue-emitting CsPbBr3 perovskite nanocrystals, standard long-chain organic ligands create an insulating barrier that severely limits charge injection. Treating the nanocrystal surface with IPABr forms an 'anionic inner shell' that passivates bromide vacancies without the steric bulk of long aliphatic chains. This substitution improves carrier mobility to ≥ 0.01 cm2 V-1 s-1 and achieves a photoluminescence quantum yield (PLQY) exceeding 90%, culminating in PeLEDs with an EQE of 12.3% at 479 nm, whereas traditional long-chain ligand systems typically restrict EQE to <2% for pure blue emission [1].

Evidence DimensionCarrier mobility and EQE in blue PeLEDs
Target Compound DataIPABr: Carrier mobility ≥ 0.01 cm2 V-1 s-1; EQE 12.3%
Comparator Or BaselineLong-chain ligands (e.g., Oleylammonium): Insulating barrier; EQE typically <2%
Quantified Difference>6x increase in EQE and restoration of conductive charge injection
ConditionsCsPbBr3 perovskite nanocrystals (PeNCs) emitting at 479 nm

Procuring IPABr is essential for overcoming the charge injection bottleneck in nanocrystal-based optoelectronics, directly enabling commercial-grade EQE.

Enhanced Luminance in Quasi-2D Perovskites vs. Inorganic Co-Cations

When engineering quasi-2D perovskites for sky-blue emission, the choice of co-cation alongside the bulky PEABr spacer dictates the non-radiative recombination losses. Substituting standard inorganic rubidium bromide (RbBr) with IPABr as the secondary cation significantly reduces charge and energy transfer losses. Devices utilizing the IPABr + PEABr combination achieved an enhanced luminance of 2480 cd/m2 at 490 nm with a narrow full-width at half-maximum (FWHM) of 28 nm. In contrast, the RbBr + PEABr baseline yielded a maximum luminance of only 854 cd/m2 with a broader FWHM of 30 nm [1].

Evidence DimensionMaximum luminance and spectral FWHM
Target Compound DataIPABr + PEABr: 2480 cd/m2 (FWHM 28 nm)
Comparator Or BaselineRbBr + PEABr: 854 cd/m2 (FWHM 30 nm)
Quantified Difference2.9x higher maximum luminance and improved spectral purity (narrower FWHM)
ConditionsSky-blue quasi-2D perovskite light-emitting diodes emitting at 490 nm

Buyers formulating mixed-cation quasi-2D films should prioritize IPABr over standard alkali metal dopants to maximize brightness and color purity.

Stabilization of Pure 2D Phases and Crystallization Control

The molecular geometry of the spacer cation is the primary driver of quantum well thickness (n-value) distribution in 2D perovskites. While the ubiquitous PEABr spacer struggles to isolate the pure n=1 phase—often resulting in mixed domains that cause green-shifted emission—the branched structure of IPABr provides superior steric hindrance. This specific steric profile slows down the crystallization rate, successfully stabilizing the pure 2D phase (n=1) and blue-shifting the single emission peak to 477 nm, a feat not possible using PEABr alone [1].

Evidence Dimension2D phase (n=1) stabilization and emission wavelength
Target Compound DataIPABr: Stabilizes pure n=1 phase; single emission peak at 477 nm
Comparator Or BaselinePEABr: Fails to isolate pure n=1 phase; yields mixed domains and green-shifted emission
Quantified DifferenceExclusive stabilization of the n=1 quantum well and strict blue-shifting
ConditionsSolution-processed 2D lead bromide perovskite thin films

For applications requiring strict quantum confinement and pure blue emission, IPABr is a mandatory structural spacer over the more common PEABr.

High-Efficiency Blue Perovskite LEDs (PeLEDs)

Utilizing IPABr as a surface passivating agent to replace insulating long-chain ligands on CsPbBr3 nanocrystals, enabling high carrier mobility and EQEs exceeding 12% in the pure blue spectrum [1].

Quasi-2D Perovskite Dimensional Engineering

Employing IPABr as a co-cation alongside bulky aromatic spacers (like PEABr) to suppress unwanted energy transfer, narrow the phase distribution, and nearly triple the maximum luminance in sky-blue optoelectronic devices [2].

Pure 2D Phase (n=1) Stabilization

Procuring IPABr as the primary structural spacer in low-dimensional perovskite synthesis to leverage its branched steric hindrance, slowing crystallization kinetics to isolate the pure n=1 phase for fundamental quantum confinement studies and narrowband emission [3].

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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